1-(3-Iodobenzoyl)piperidin-3-amine
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Overview
Description
1-(3-Iodobenzoyl)piperidin-3-amine is an organic compound that features a piperidine ring substituted with an amine group and a 3-iodobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)piperidin-3-amine can be synthesized through a multi-step process involving the following key steps:
Formation of 3-iodobenzoyl chloride: This can be achieved by reacting 3-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation of piperidin-3-amine: The 3-iodobenzoyl chloride is then reacted with piperidin-3-amine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodobenzoyl)piperidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium thiolate) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents (e.g., LiAlH₄) in anhydrous ether.
Oxidation: Oxidizing agents (e.g., KMnO₄) in aqueous or organic solvents.
Major Products:
Substitution: Products depend on the nucleophile used (e.g., azides, thiols).
Reduction: 1-(3-Iodobenzyl)piperidin-3-amine.
Oxidation: 1-(3-Iodonitrobenzoyl)piperidin-3-amine.
Scientific Research Applications
1-(3-Iodobenzoyl)piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Iodobenzoyl)piperidin-3-amine in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors due to its structural features. The iodine atom may facilitate binding to specific sites, while the piperidine ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
1-(4-Iodobenzoyl)piperidin-3-amine: Similar structure but with the iodine atom at the 4-position.
1-(3-Bromobenzoyl)piperidin-3-amine: Similar structure but with a bromine atom instead of iodine.
1-(3-Chlorobenzoyl)piperidin-3-amine: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 1-(3-Iodobenzoyl)piperidin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction pathways.
Biological Activity
1-(3-Iodobenzoyl)piperidin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and a 3-iodobenzoyl moiety, suggests possible interactions with various biological targets, particularly in cancer research and therapeutic applications.
Chemical Structure
The molecular formula of this compound is C_{11}H_{12}N_{2}I. The compound features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Iodobenzoyl group : An aromatic ring substituted with an iodine atom, which may enhance biological activity through improved binding interactions.
This compound is believed to act as a ligand, modulating the activity of specific receptors or enzymes. This interaction can lead to various biological effects, including:
- Inhibition of cancer cell proliferation : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Potential influence on apoptosis pathways : Preliminary studies indicate that it may induce programmed cell death in tumor cells through interaction with proteins involved in cancer progression.
Anticancer Properties
Research indicates that derivatives of piperidine compounds often exhibit significant anticancer activity. For instance:
- Cell Viability Assays : Studies have demonstrated that this compound can decrease the viability of cancer cells, particularly those overexpressing specific receptors like PDGFRβ .
Compound | Cell Line | Concentration (nM) | Effect on Viability (%) |
---|---|---|---|
This compound | TR-PCT1 | 1000 | 30% decrease |
Control | TR-PCT1 | - | 100% |
Binding Affinity
The binding affinity of this compound to various biological targets has been evaluated. It shows promising results in receptor binding studies, indicating its potential as a therapeutic agent.
Study on Similar Compounds
A comparative analysis was conducted on compounds structurally similar to this compound. The findings suggest that the presence of the iodine atom significantly enhances the pharmacological profile of these compounds.
Compound Name | Structure Type | Notable Activity |
---|---|---|
1-(4-Iodobenzoyl)piperidin-3-amine | Iodobenzoyl derivative | Anticancer activity |
N-(3-Iodophenyl)piperidine | Piperidine derivative | Analgesic effects |
Pharmacokinetics and Biodistribution
The pharmacokinetic properties of this compound have not been extensively studied; however, related compounds have shown significant accumulation in liver and tumor tissues, indicating potential for targeted therapy .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(3-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(14)8-15/h1,3-4,7,11H,2,5-6,8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYUPHSUOVZADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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